
防御酰胺
描述
Defensamide is an activator of sphingosine kinase 1 (SPHK1). It increases sphingosine-1-phosphate (S1P) levels in primary human keratinocytes .
Synthesis Analysis
Defensamide is a synthetically derived compound . It has been used as an intermediate in the synthesis of fungal metabolites sinuxylamide A and compounds with anticancer and antibacterial activities .Molecular Structure Analysis
The molecular formula of Defensamide is C16H23NO4 . The exact molecular weight is 293.16 .Chemical Reactions Analysis
Defensamide can modulate the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . In cultured keratinocytes, treatment with defensamide (100uM) increased CAMP mRNA and protein expression .Physical And Chemical Properties Analysis
The molecular weight of Defensamide is 293.36 and its molecular formula is C16H23NO4 .科学研究应用
抗真菌应用:防御酰胺类聚丙烯酰胺对白色念珠菌和其他致病真菌表现出有效的抗真菌活性,对哺乳动物细胞的毒性有限,在治疗指数方面优于两性霉素 B 等商业抗真菌药 (Schaefer 等人,2021 年)。
作用机制:与防御酰胺类似,植物防御素对多种生物体表现出活性,包括真菌、细菌和昆虫。它们的运作方式包括通过各种机制破坏微生物细胞活力,使其成为开发新型抗菌剂的理想候选物 (Vriens 等人,2014 年)。
对病毒的治疗潜力:防御素,包括防御酰胺类似物,可以开发为针对 SARS-CoV-2 等病毒的治疗分子。它们通过破坏微生物的膜通透性和抑制代谢过程来发挥作用 (Banu 等人,2022 年)。
超越膜扰动的抗菌活性:防御素表现出多种抗菌活性,包括与微生物脂质受体的特异性相互作用,这有助于它们对微生物的靶向作用 (Wilmes 等人,2011 年)。
抗病毒应用:防御酰胺的灵感来源——人类防御素,显示出作为抗病毒剂对抗艾滋病毒、流感、RSV 和登革病毒等病原体的潜力。它们可用于预防和治疗应用,突出了它们在抗病毒治疗中的多功能性 (Park 等人,2018 年)。
在抗菌肽开发中的潜力:防御素(包括防御酰胺)的广泛抗菌特性及其独特的行动机制,使它们成为开发下一代抗感染药的研究重点 (Verma 等人,2007 年)。
作用机制
Target of Action
Defensamide primarily targets Sphingosine kinase (SPHK1) and Cathelicidin Antimicrobial Peptide (CAMP) . SPHK1 is an enzyme that plays a crucial role in the production of Sphingosine-1-phosphate (S1P), a signaling sphingolipid with multiple biological functions . CAMP is an innate immune element that plays a significant role in the body’s defense system .
Mode of Action
Defensamide modulates the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . Treatment with defensamide increases CAMP mRNA and protein expression . It also increases SPHK1 activity and cellular S1P levels . Defensamide treatment also activates NF-κB, which is assessed by nuclear translocation of NF-κB .
Biochemical Pathways
Defensamide affects the S1P→NF-κB-dependent mechanism pathway . This pathway involves the production of CAMP in human epidermal keratinocytes . The induction of CAMP is likely via defensamide → SPHK1 activation → increased cellular S1P levels → NF-κB activation .
Result of Action
Defensamide induces CAMP production , which plays a crucial role in the body’s defense system . It also promotes the generation of antimicrobial peptides (AMPs), thereby suppressing the germination of Staphylococcus inside the skin .
Action Environment
It is known that environmental factors can have a profound influence on the immune system
安全和危害
属性
IUPAC Name |
methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTVWZMJUZJPBU-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149265 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104874-94-3 | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoyltyrosine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?
A1: Defensamide appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.
Q2: What evidence suggests that Defensamide's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?
A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the Defensamide-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating Defensamide's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the Defensamide-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



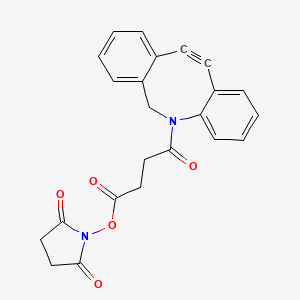
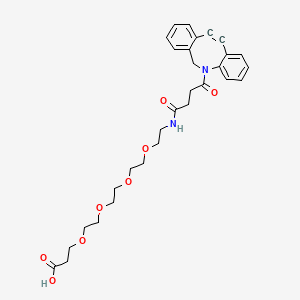
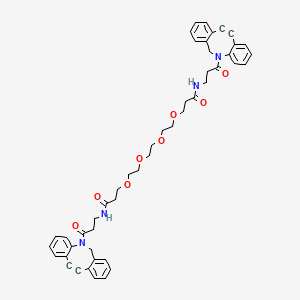
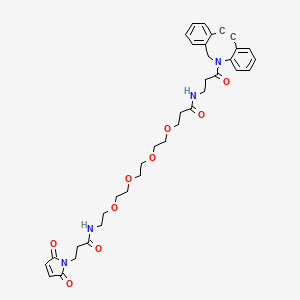
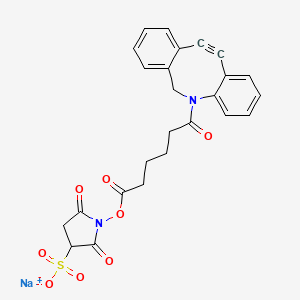


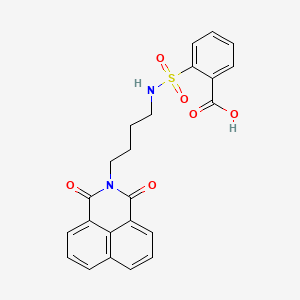
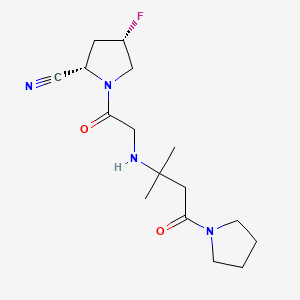

![(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide](/img/structure/B606981.png)
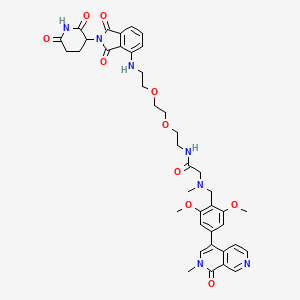
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)
![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)